![molecular formula C24H19Cl2N3O4 B12021446 4-(2-(((2-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate CAS No. 769151-36-2](/img/structure/B12021446.png)
4-(2-(((2-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(((2-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C24H19Cl2N3O4 . This compound is known for its unique chemical structure, which includes both benzoyl and dichlorobenzoate groups. It is used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
The synthesis of 4-(2-(((2-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves multiple steps. The process typically starts with the reaction of 2-methylbenzoyl chloride with an appropriate amine to form the benzoyl amide intermediate. This intermediate then undergoes further reactions with carbohydrazide and 2,4-dichlorobenzoic acid under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
4-(2-(((2-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Wissenschaftliche Forschungsanwendungen
4-(2-(((2-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-(((2-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-(2-(((2-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can be compared with similar compounds such as:
4-(2-(((4-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate: This compound has a similar structure but with a different substitution pattern on the benzoyl group.
2-[2-(4-methylbenzoyl)carbohydrazonoyl]phenyl benzoate: This compound shares the carbohydrazonoyl and benzoyl groups but differs in the overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
769151-36-2 |
---|---|
Molekularformel |
C24H19Cl2N3O4 |
Molekulargewicht |
484.3 g/mol |
IUPAC-Name |
[4-[(E)-[[2-[(2-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C24H19Cl2N3O4/c1-15-4-2-3-5-19(15)23(31)27-14-22(30)29-28-13-16-6-9-18(10-7-16)33-24(32)20-11-8-17(25)12-21(20)26/h2-13H,14H2,1H3,(H,27,31)(H,29,30)/b28-13+ |
InChI-Schlüssel |
PQJQEFCOCXFSRS-XODNFHPESA-N |
Isomerische SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.